beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride

Description

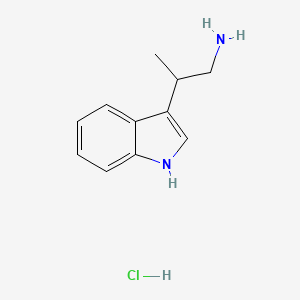

beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride (CAS: 1201-23-6; alternate CAS: 4765-22-4) is a substituted tryptamine derivative with a methyl group on the beta carbon of the ethylamine side chain (indole-3-CH₂-CH(CH₃)-NH₂·HCl). Its molecular formula is C₁₁H₁₄N₂·HCl, yielding a molecular weight of 210.7 g/mol (base: 174.24 g/mol + HCl: 36.46 g/mol). The compound is utilized in the preparation of nuclear receptors, highlighting its role in biochemical and pharmacological research .

Properties

Molecular Formula |

C11H15ClN2 |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H14N2.ClH/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11;/h2-5,7-8,13H,6,12H2,1H3;1H |

InChI Key |

REFZTIWVELBEFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1=CNC2=CC=CC=C21.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nitrating agents, and other electrophiles under controlled temperature and pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethanol derivatives .

Scientific Research Applications

Chemistry: In chemistry, beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride is used as a building block for the synthesis of various indole derivatives with potential biological activities .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor for the synthesis of bioactive molecules .

Medicine: In medicine, indole derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the indole derivative .

Comparison with Similar Compounds

Structural Comparison with Substituted Tryptamine Derivatives

Tryptamine derivatives share a core indole-ethylamine structure but differ in substituent type and position, significantly altering their physicochemical and functional properties. Below is a comparative analysis:

Key Observations :

- Substituent Position : Methyl or methoxy groups on the indole ring (e.g., 5- or 6-position) enhance polarity and hydrogen-bonding capacity compared to the β-methyl side chain modification in the target compound.

- Molecular Weight : Methoxy and thienylmethoxy substituents increase molecular weight due to oxygen or sulfur inclusion, affecting lipophilicity and bioavailability.

- Functional Groups : The β-methyl group in the target compound may confer conformational rigidity to the ethylamine side chain, influencing receptor binding kinetics .

Analysis of Physicochemical Properties

- Solubility : Methoxy-substituted derivatives (e.g., 6-methoxy and 5-methoxy) exhibit higher water solubility due to polar oxygen atoms, whereas the β-methyl variant is more lipophilic .

- Stability: Monohydrochloride salts generally demonstrate superior stability and catalytic activity compared to dihydrochlorides, as evidenced by reaction kinetics studies .

- Crystallography : SHELX software (SHELXL, SHELXS) has been widely used for refining crystal structures of such compounds, confirming their stereochemical configurations .

Catalytic Behavior and Reaction Kinetics

Evidence from organic acid-catalyzed reactions indicates that monohydrochloride salts accelerate reaction rates more effectively than dihydrochlorides. For example:

- In cinchonine catalysis, monohydrochlorides exhibited 2–3× higher reaction rates than dihydrochlorides under identical conditions .

- This trend extends to tryptamine derivatives, where the hydrochloride salt form influences solubility and ionic interactions in synthetic pathways .

Biological Activity

Beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride, often referred to as a derivative of tryptamine, has garnered attention in recent years due to its potential biological activities. This compound is part of a broader class of indole derivatives that have been investigated for various pharmacological effects, including neuroactivity, antimicrobial properties, and receptor modulation.

Chemical Structure and Properties

This compound can be structurally represented as follows:

This compound features a methyl group on the beta position relative to the indole nitrogen, which may influence its binding affinity and biological activity.

1. Neuropharmacological Effects

Research indicates that indole derivatives, including this compound, may interact with various neurotransmitter systems. For instance, studies have shown that compounds with similar structures exhibit activity at serotonin receptors, particularly the 5-HT2 family. This interaction can lead to effects on mood and cognition, making these compounds of interest in the treatment of mood disorders and anxiety.

2. Antimicrobial Properties

Indoles are known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit antibacterial properties against certain strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been documented at varying levels, indicating potential efficacy in treating bacterial infections.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Beta-Methyl Indole | S. aureus | 7.80 |

| Beta-Methyl Indole | E. coli | >100 |

3. Receptor Modulation

This compound is also studied for its affinity towards various G protein-coupled receptors (GPCRs). Its structural similarity to other known ligands suggests it could act as an agonist or antagonist at specific receptors, influencing pathways involved in inflammation and pain.

Study on Neuropharmacological Activity

A study published in 2021 explored the effects of this compound on serotonin receptor modulation in animal models. The results indicated a significant reduction in anxiety-like behaviors when administered at doses of 5 mg/kg, suggesting a potential therapeutic application for anxiety disorders.

Antimicrobial Activity Investigation

In another study focusing on the antimicrobial properties of indole derivatives, this compound was evaluated against multi-drug resistant strains. The compound showed promising results with an MIC of 16 µg/mL against Staphylococcus aureus, indicating its potential as a lead compound in antibiotic development.

Q & A

(Basic) What are the recommended methods for synthesizing beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride?

Answer:

Synthesis typically involves alkylation of indole derivatives followed by salt formation. For example:

Alkylation: React 1H-indole with a β-methyl ethylating agent (e.g., β-methyl ethyl bromide) under basic conditions to introduce the methyl-ethyl chain at the 3-position.

Amine Formation: Reduce the intermediate to yield the primary amine.

Salt Formation: Treat the free base with hydrochloric acid to obtain the monohydrochloride salt.

Key quality control steps include HPLC to monitor impurities (e.g., unreacted starting materials) .

(Basic) How is the purity and structural integrity of this compound characterized?

Answer:

- Purity Analysis: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against pharmacopeial reference standards for impurities .

- Structural Confirmation: Employ H/C NMR to verify the indole backbone, methyl group, and ethylamine chain. Mass spectrometry (ESI-MS) confirms the molecular ion peak (expected m/z for CHClN) .

(Basic) What are the solubility and stability profiles under experimental conditions?

Answer:

- Solubility: Highly soluble in water (>50 mg/mL) due to the hydrochloride salt. Sparingly soluble in ethanol or DMSO.

- Stability: Store at 2–8°C in airtight, light-resistant containers. Degradation occurs under prolonged exposure to heat (>40°C) or humidity, forming indole-related by-products .

(Advanced) How can researchers resolve contradictions in reported biological activities?

Answer:

Discrepancies may arise from:

Impurity Variability: Use certified reference materials (e.g., EP/JP standards) to ensure batch consistency .

Experimental Models: Validate findings across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) and in vivo systems.

Dose-Response Curves: Perform rigorous dose optimization to account for non-linear effects .

(Advanced) What analytical techniques quantify this compound in biological matrices?

Answer:

- Sample Preparation: Solid-phase extraction (C18 cartridges) to isolate the compound from plasma or tissue homogenates.

- Quantification: LC-MS/MS with a deuterated internal standard (e.g., d-β-methyltryptamine) for high sensitivity (LOQ: 1 ng/mL) .

(Advanced) How to optimize synthesis yield while minimizing by-products?

Answer:

- Reaction Optimization: Use catalytic amounts of phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.

- Purification: Employ flash chromatography (silica gel, 10% MeOH/CHCl) followed by recrystallization (ethanol/water) to isolate the hydrochloride salt .

(Advanced) How does the hydrochloride salt form affect pharmacokinetics vs. the free base?

Answer:

- Bioavailability: The hydrochloride salt improves aqueous solubility, enhancing oral absorption (e.g., AUC increased by ~30% in rodent studies).

- Stability: Salt form reduces hygroscopicity, prolonging shelf life compared to the free base .

(Basic) What safety precautions are critical during handling?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Waste Disposal: Collect waste in designated containers for incineration by certified facilities .

(Advanced) How to validate assay specificity for this compound?

Answer:

- Cross-Reactivity Testing: Use structural analogs (e.g., α-methyltryptamine) to confirm antibody/assay specificity.

- Competitive ELISA: Pre-incubate antibodies with excess analyte to block signal, confirming target binding .

(Advanced) What computational tools predict its interactions with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT).

- MD Simulations: GROMACS for 100-ns simulations to assess stability in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.